Incadronic acid

Übersicht

Beschreibung

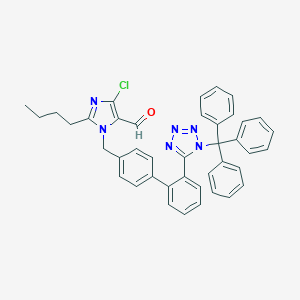

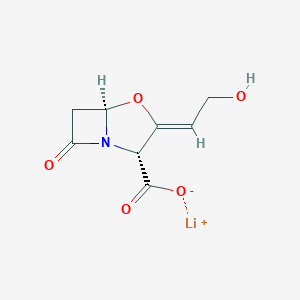

Incadronic acid, also known as Incadronate or YM-175, is a nitrogen-containing bisphosphonate . It is a 1,1-bis (phosphonic acid) and is a third-generation amino-bisphosphonate with anti-resorptive activity . It has been investigated for the treatment of hypercalcemia of malignancy, myeloma, leukemia, and other cancers .

Molecular Structure Analysis

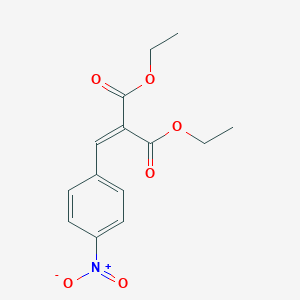

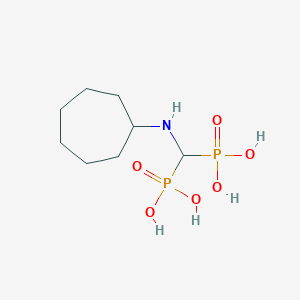

The molecular formula of Incadronic acid is C8H19NO6P2 . Its molecular weight is 287.19 g/mol . The IUPAC name is [(cycloheptylamino)-phosphonomethyl]phosphonic acid .Wissenschaftliche Forschungsanwendungen

Treatment of Bone Disorders

Incadronic acid is primarily investigated for its efficacy in treating bone disorders such as osteoporosis. It works by binding to hydroxyapatite in the bone, inhibiting osteoclast-mediated bone resorption . This property makes it valuable in research focused on developing treatments for conditions that lead to bone density loss.

Oncology Research

This compound has been explored in the treatment of myeloma, leukemia, and other cancers . Its mechanism involves inducing apoptosis in hematopoietic tumor cells by inhibiting key components of the mevalonate pathway, which is crucial for cell proliferation and survival .

Hypercalcemia of Malignancy

Incadronic acid has been investigated for its role in managing hypercalcemia of malignancy , a condition characterized by elevated calcium levels in the blood, often associated with cancer . Its ability to modulate calcium levels makes it a subject of interest in related pharmacological studies.

Antiviral Properties

Research has indicated that organophosphorus compounds, including bisphosphonates like incadronic acid, may possess antiviral properties . This opens up potential avenues for its application in the development of antiviral therapies.

Neurodegenerative Diseases

There is evidence suggesting the application of aminophosphinic acid derivatives, related to incadronic acid, for the treatment of Alzheimer’s disease . These compounds act as inhibitors of β-secretase, an enzyme involved in the formation of myelin sheaths, which are essential for nerve cell function.

Agricultural Applications

While not directly used in agriculture, the study of organic acids, including those related to bisphosphonates, is significant for soil fertility and plant health . They play a role in nutrient solubilization and biocontrol of phytopathogens, which are vital for sustainable agriculture.

Environmental Sustainability

The involvement of organic acids in environmental sustainability is noteworthy. They contribute to biogas formation, detoxification of metals, and mitigation of abiotic stresses, which are crucial for maintaining ecological balance .

Wirkmechanismus

Target of Action

Incadronic acid, also known as Incadronate, is a nitrogen-containing bisphosphonate . Its primary target is the enzyme Farnesyl Pyrophosphate Synthase (FDPS) . FDPS plays a crucial role in the mevalonate pathway, which is essential for the post-translational prenylation of GTP-binding proteins .

Mode of Action

Incadronic acid inhibits FDPS, thereby disrupting the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis . Incadronic acid also activates caspases 3, 4, and 7, further contributing to apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Incadronic acid is the mevalonate pathway . This pathway generates isoprenoid lipids that are essential for the post-translational modification of small GTP-binding proteins . By inhibiting FDPS, Incadronic acid disrupts this pathway, leading to the apoptosis of hematopoietic tumor cells .

Pharmacokinetics

They are taken into the bone where they bind to hydroxyapatite . More research is needed to provide a comprehensive outline of Incadronic acid’s pharmacokinetics.

Result of Action

The primary result of Incadronic acid’s action is the induction of apoptosis in hematopoietic tumor cells . This is achieved through the disruption of the mevalonate pathway and the subsequent prevention of the function of certain GTP-binding proteins . Additionally, the activation of caspases 3, 4, and 7 by Incadronic acid further contributes to apoptosis .

Action Environment

The action of Incadronic acid is influenced by its environment. Bisphosphonates are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act . This suggests that the bone microenvironment plays a significant role in the action of Incadronic acid.

Eigenschaften

IUPAC Name |

[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRDQHOZTAOILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154283 | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Incadronic acid | |

CAS RN |

124351-85-5 | |

| Record name | Incadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Incadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 124351-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does incadronic acid exert its effects on bone metabolism?

A: Incadronic acid, a third-generation bisphosphonate, primarily acts by inhibiting osteoclastic bone resorption. [] While the exact mechanism is not fully elucidated, bisphosphonates are known to bind to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling where osteoclasts are present. This binding interferes with osteoclast function, ultimately leading to reduced bone breakdown. [, ]

Q2: What is the molecular structure of incadronic acid?

A: Incadronic acid ((1-hydroxy-3-pyridyl-amino)-propane-1,1-bisphosphonic acid) is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided research excerpts do not offer detailed spectroscopic data for this compound.

Q3: Which cancers have been studied in the context of incadronic acid treatment, and what are the potential benefits?

A: Research suggests that incadronic acid may be effective in managing bone metastases, particularly in breast cancer. [] One proposed mechanism involves the suppression of tumor growth in bone through the inhibition of osteoclastic bone resorption. [] Additionally, incadronic acid has been explored as part of a combination therapy with antibodies targeting CLDN18.2, a protein expressed in various cancers, including gastric, esophageal, pancreatic, lung, ovarian, colon, liver, head and neck, and gallbladder cancers. [, ] The rationale behind this combination therapy lies in the potential of incadronic acid to stimulate γδ T cells, specifically Vγ9Vδ2 T cells, which could enhance the anti-tumor immune response elicited by CLDN18.2-targeting antibodies. []

Q4: How does incadronic acid compare to other bisphosphonates in terms of anti-proliferative activity?

A: In vitro studies indicate that certain aminomethylenebisphosphonic acids, potentially including incadronic acid, exhibit comparable anti-proliferative activity to zoledronic acid against J774E macrophages. [] Furthermore, these compounds demonstrate superior activity compared to incadronic acid in inhibiting the proliferation of RAW 264.7 macrophages, PC-3 human prostate cancer cells, and MCF-7 human breast cancer cells. []

Q5: What are the potential limitations or challenges associated with incadronic acid therapy?

A: While in vitro and preclinical data appear promising, studies in sheep with induced osteoporosis using incadronic acid (specifically compound trans-7) did not fully support the expected efficacy in blocking interactions and mutual activation of osteoclasts and tumor metastatic cells. [] This highlights the importance of further research to fully elucidate the efficacy and safety profile of incadronic acid in various clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)